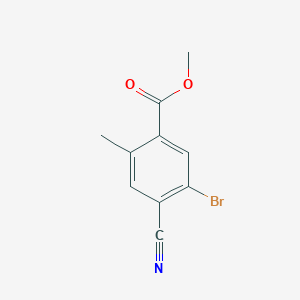
Methyl 5-bromo-4-cyano-2-methylbenzoate
Descripción general
Descripción
Methyl 5-bromo-4-cyano-2-methylbenzoate (MBCM) is a synthetic compound with a wide range of applications in the scientific world. It is a colorless solid that is soluble in most organic solvents, making it an ideal choice for laboratory experiments. MBCM has been used for a variety of research applications, including synthesis, biochemical and physiological studies, and drug delivery.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-4-cyano-2-methylbenzoate has a wide range of applications in the scientific world. It has been used as a reagent for organic synthesis and for the development of new drugs. It has also been studied for its potential to act as a drug delivery system. Additionally, Methyl 5-bromo-4-cyano-2-methylbenzoate has been used in biochemical and physiological studies to study the effects of various compounds on the body.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-4-cyano-2-methylbenzoate is not fully understood, but it is believed to act as a proton acceptor and electron donor. When Methyl 5-bromo-4-cyano-2-methylbenzoate is exposed to an acidic environment, it can act as a proton acceptor, which can lead to the formation of new compounds. In addition, Methyl 5-bromo-4-cyano-2-methylbenzoate can act as an electron donor, which can lead to the formation of free radicals.
Biochemical and Physiological Effects
Methyl 5-bromo-4-cyano-2-methylbenzoate has been studied for its potential to act as a drug delivery system. It has been found to be effective in delivering drugs to the body, including anti-cancer agents and antibiotics. Additionally, Methyl 5-bromo-4-cyano-2-methylbenzoate has been studied for its potential to act as an anti-inflammatory agent. Studies have shown that Methyl 5-bromo-4-cyano-2-methylbenzoate can reduce inflammation in mice and rats, suggesting that it may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-bromo-4-cyano-2-methylbenzoate is an ideal choice for laboratory experiments due to its high solubility in most organic solvents. Additionally, it is relatively inexpensive and can be easily synthesized through the Bischler-Napieralski reaction. However, Methyl 5-bromo-4-cyano-2-methylbenzoate is unstable in the presence of light and air, so it must be stored in a dark, airtight container.
Direcciones Futuras
Methyl 5-bromo-4-cyano-2-methylbenzoate has a wide range of potential applications in the scientific world. In the future, Methyl 5-bromo-4-cyano-2-methylbenzoate could be used to develop new drugs and drug delivery systems. Additionally, more research could be done on its potential to act as an anti-inflammatory agent. Finally, further studies could be conducted to better understand the mechanism of action of Methyl 5-bromo-4-cyano-2-methylbenzoate and its potential to act as a proton acceptor and electron donor.
Propiedades
IUPAC Name |
methyl 5-bromo-4-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-7(5-12)9(11)4-8(6)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJPPYREANIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





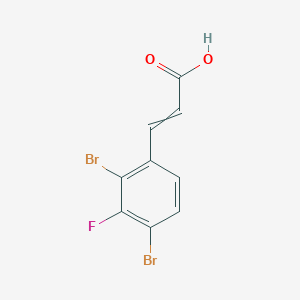

![[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1413691.png)
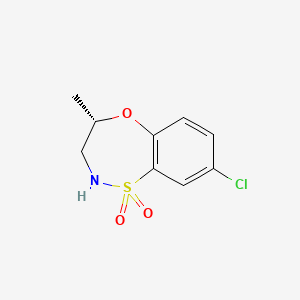
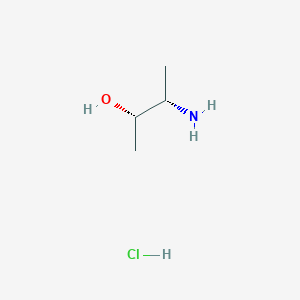
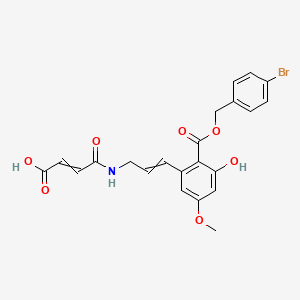
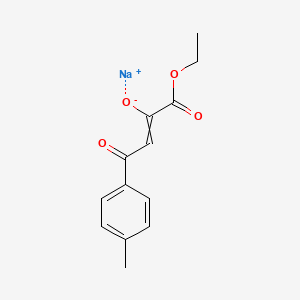

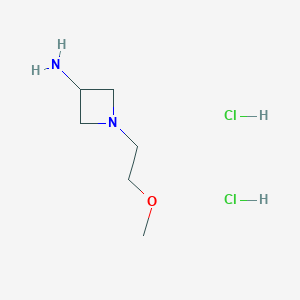
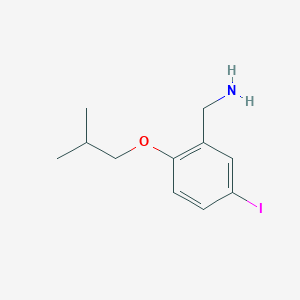

![ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413705.png)